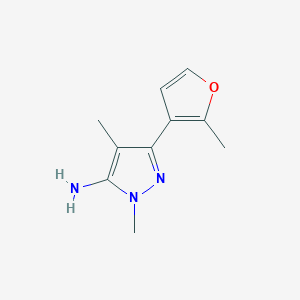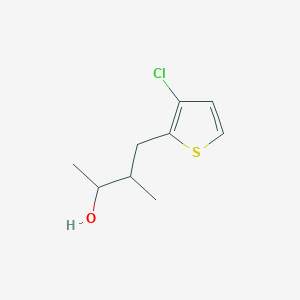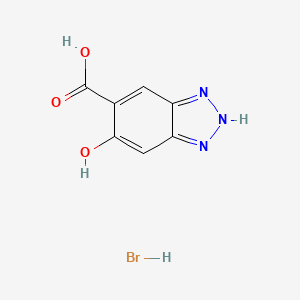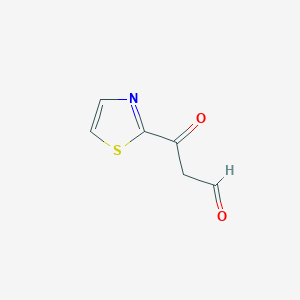
4-(Butan-2-yloxy)-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yloxy)-3-iodoaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom and a butan-2-yloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yloxy)-3-iodoaniline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Butan-2-yloxy)benzaldehyde.
Iodination: The benzaldehyde is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Amination: The iodinated product is then reacted with aniline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yloxy)-3-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Applications De Recherche Scientifique
4-(Butan-2-yloxy)-3-iodoaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Butan-2-yloxy)-3-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine atom and the butan-2-yloxy group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Butan-2-yloxy)-3-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
4-(Butan-2-yloxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
4-(Butan-2-yloxy)-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The uniqueness of 4-(Butan-2-yloxy)-3-iodoaniline lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its fluoro, chloro, and bromo analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H14INO |
|---|---|
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
4-butan-2-yloxy-3-iodoaniline |
InChI |
InChI=1S/C10H14INO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3 |
Clé InChI |
HBNJKHMLEGNZSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=C(C=C(C=C1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)



![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)


![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)

![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)

